Adenosine Kinase Inhibitor (hydrate)
Description
Overview of Adenosine (B11128) Kinase as a Research Target
Adenosine kinase (ADK) is an evolutionarily ancient and widely expressed enzyme that plays a critical role in regulating the concentration of adenosine, an essential biomolecule involved in energy homeostasis and cellular signaling. researchwithrutgers.comnih.govwikipedia.org The primary function of ADK is to catalyze the transfer of a gamma-phosphate group from ATP to adenosine, thereby forming adenosine monophosphate (AMP). researchwithrutgers.comwikipedia.orgnih.gov This process is the main route for clearing adenosine and is crucial for maintaining the balance of the AMP/ADP/ATP pool. nih.govmedchemexpress.com
Under normal physiological conditions, ADK's high affinity for adenosine makes it the key metabolic regulator of both intracellular and extracellular adenosine levels. nih.govnih.gov This regulatory function has positioned ADK as a significant therapeutic target in biomedical research. researchwithrutgers.comnih.gov The enzyme exists in two distinct isoforms, a short cytoplasmic form (ADK-S) and a long nuclear form (ADK-L), which are expressed differently across various tissues. researchwithrutgers.comnih.govnih.gov For instance, the brain predominantly expresses the ADK-L isoform, while the heart and muscle seem to express only ADK-S. nih.gov
Recent research has uncovered a deeper complexity in ADK's function, particularly concerning the nuclear isoform, ADK-L. Beyond its role in controlling adenosine levels for receptor activation, ADK-L is involved in epigenetic processes. researchwithrutgers.comnih.gov It regulates biochemical transmethylation reactions, including the methylation of DNA and histones, by controlling the levels of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. researchwithrutgers.comwikipedia.org This newly identified role as an epigenetic modulator has broadened the scope of ADK as a research target, pointing towards potential disease-modifying applications in conditions ranging from epilepsy to cancer. researchwithrutgers.comnih.gov
Rationale for Adenosine Kinase Inhibition in Biomedical Research
The fundamental rationale for inhibiting adenosine kinase in a research context is to increase the local concentrations of endogenous adenosine. researchwithrutgers.compatsnap.com Since ADK is the primary enzyme responsible for adenosine's metabolism and its consequently short half-life of less than a second, its inhibition effectively leads to an accumulation of adenosine within and outside the cell. medchemexpress.comnih.gov This elevated adenosine can then more robustly activate its four G-protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃), which mediate a variety of physiological effects. nih.govnih.gov
This strategy is considered a promising research avenue for several reasons:
Site- and Event-Specificity: Adenosine levels naturally rise in response to cellular stress, trauma, or inflammation. nih.govnih.gov Inhibiting ADK is believed to enhance these naturally occurring, localized increases in adenosine, rather than elevating it systemically. medchemexpress.comnih.gov This offers a more targeted approach compared to the systemic administration of adenosine receptor agonists, potentially leading to a greater therapeutic window. medchemexpress.comnih.gov
Neuroprotection and Seizure Control: In the brain, adenosine acts as an inhibitory modulator, primarily through A₁ receptors. nih.gov This inhibitory action can suppress neuronal hyperexcitability. Research has shown that astrogliosis, a hallmark of epileptogenesis, is associated with the upregulation of ADK. nih.gov Therefore, inhibiting ADK to augment local adenosine is a key strategy being investigated for its potential anticonvulsant and anti-epileptogenesis effects. wikipedia.orgnih.gov
Anti-inflammatory and Analgesic Effects: Adenosine possesses known anti-inflammatory and pain-reducing properties. patsnap.com By increasing adenosine levels at sites of tissue injury, ADK inhibitors have shown efficacy in preclinical research models of both acute and chronic pain and inflammation. medchemexpress.comnih.govnih.gov
Epigenetic Modulation: The discovery of the nuclear ADK-L isoform's role in regulating DNA methylation has opened a new frontier for ADK inhibition research. nih.gov Pathological conditions such as epilepsy have been linked to maladaptive DNA methylation. nih.gov Targeting the nuclear isoform specifically could offer novel therapeutic strategies that are independent of adenosine receptor activation, potentially avoiding some of the side effects associated with earlier broad-spectrum ADK inhibitors. nih.govnih.gov
Historical Development of Adenosine Kinase Inhibitors (hydrate) as Research Tools
The exploration of ADK inhibitors as research tools and potential therapeutics gained significant momentum in the late 1990s and early 2000s. researchwithrutgers.comnih.govnih.gov During this period, researchers synthesized and characterized multiple classes of highly potent and selective ADK inhibitors, encompassing both nucleoside and non-nucleoside chemical structures. nih.govnih.govnih.gov
These first-generation inhibitors proved effective in various animal models, demonstrating significant anticonvulsant, anti-inflammatory, and analgesic properties, which supported the therapeutic hypothesis of augmenting endogenous adenosine actions. nih.govnih.gov
A prominent example from this era is the non-nucleoside pyridopyrimidine compound later referred to as Adenosine Kinase Inhibitor (hydrate). apexbt.comsapphire-usa.com This compound, also known as ABT-702, was characterized as a potent and selective adenosine kinase inhibitor with an IC₅₀ of 1.7 nM. medchemexpress.comapexbt.com In vitro studies showed it was highly selective for ADK over other adenosine-related enzymes and receptors. apexbt.com In vivo research demonstrated its efficacy in reducing nociception in various mouse pain models. apexbt.com
However, the clinical development of these early ADK inhibitors, including both nucleoside and non-nucleoside types, was ultimately halted. nih.govnih.gov This cessation was due to the emergence of adverse events in preclinical toxicology studies, which included findings of liver toxicity and hemorrhagic microfoci in the brain. nih.govnih.gov These early drug discovery efforts were primarily focused on a strategy of elevating extracellular adenosine to enhance receptor signaling. nih.gov
Despite these setbacks, interest in ADK inhibition has been renewed. nih.gov Current research efforts are informed by the lessons learned from the first generation of inhibitors. There is a new focus on understanding the distinct roles of the cytoplasmic and nuclear ADK isoforms. researchwithrutgers.comnih.gov The development of next-generation inhibitors aims to achieve isoform selectivity or to be combined with other agents, like transport blockers, to specifically modulate the intracellular, epigenetic functions of adenosine while minimizing the systemic, receptor-mediated side effects that hindered earlier compounds. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H21BrN6O2 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C22H19BrN6O.H2O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);1H2 |
InChI Key |
GGSVVLZSNMFBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.O |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
5-(3-bromophenyl)-7-[6-(4-morpholinyl)-3-pyridinyl]-pyrido[2,3-d]pyrimidin-4-amine, hydrate (5:2) |
Origin of Product |
United States |
Mechanistic Insights of Adenosine Kinase Inhibition by Adenosine Kinase Inhibitor Hydrate
Enzymology of Adenosine (B11128) Kinase
Isoforms and Subcellular Localization
Adenosine kinase exists in two primary isoforms, a short form (ADK-S) and a long form (ADK-L), which arise from alternative splicing of the same gene. These isoforms differ in their N-terminal sequences, leading to distinct subcellular localizations and functions.
ADK-S (Short Isoform): This isoform is predominantly found in the cytoplasm. Its primary role is to regulate the cytoplasmic pool of adenosine, thereby influencing processes that are sensitive to adenosine levels, such as the activation of adenosine receptors.
ADK-L (Long Isoform): The long isoform contains a nuclear localization signal and is therefore primarily located in the cell nucleus. Nuclear ADK is thought to be involved in the regulation of S-adenosylmethionine-dependent transmethylation reactions, which are critical for DNA and protein methylation.
The differential localization of these isoforms suggests that they have distinct roles in cellular metabolism and signaling, with ADK-S controlling receptor-mediated adenosine signaling and ADK-L influencing nuclear epigenetic processes.
| Isoform | Primary Localization | Key Function |
| ADK-S | Cytoplasm | Regulation of cytoplasmic adenosine levels, adenosine receptor signaling. |
| ADK-L | Nucleus | Regulation of nuclear adenosine levels, transmethylation reactions. |
Enzyme Kinetics and Catalytic Mechanism
Adenosine kinase catalyzes the transfer of a gamma-phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to the 5'-hydroxyl group of adenosine. The enzyme follows a sequential Bi-Bi kinetic mechanism. nih.gov In this type of reaction, both substrates must bind to the enzyme to form a ternary complex before any products are released. libretexts.org
The proposed ordered Bi-Bi mechanism for adenosine kinase involves the following steps:
The first substrate, ATP, binds to the enzyme.
The second substrate, adenosine, then binds to the enzyme-ATP complex, forming a ternary enzyme-ATP-adenosine complex.
The enzyme catalyzes the transfer of the phosphate group from ATP to adenosine.
The first product, adenosine monophosphate (AMP), is released.
The second product, adenosine diphosphate (ADP), is then released, regenerating the free enzyme.
This ordered binding and release of substrates and products is a key feature of the catalytic cycle of adenosine kinase.
Substrate Specificity and Affinity
Adenosine kinase exhibits a high degree of specificity for its primary substrate, adenosine. The enzyme has a high affinity for adenosine, with reported Michaelis-Menten constant (Km) values typically in the low micromolar range, indicating that it can efficiently phosphorylate adenosine even at low physiological concentrations.
While adenosine is the preferred substrate, ADK can also phosphorylate other nucleoside analogs, including tubercidin (B1682034) and toyocamycin. The affinity for these alternative substrates is generally lower than for adenosine.
The enzyme also requires a phosphate donor, with ATP being the most efficient. Other nucleotide triphosphates can serve as phosphate donors, but typically with lower efficiency. The Km for ATP is also in the micromolar range.
| Substrate | Typical Km Range (µM) | Notes |
| Adenosine | 1 - 10 | High affinity and preferred substrate. |
| ATP | 100 - 500 | Primary phosphate donor. |
| Tubercidin | Variable | Can act as a substrate. |
| Toyocamycin | Variable | Can act as a substrate. |
Molecular Mode of Action of Adenosine Kinase Inhibitor (hydrate)
Adenosine kinase inhibitors are compounds that block the activity of ADK, leading to an increase in intracellular and subsequently extracellular adenosine levels. These inhibitors are valuable research tools and have potential as therapeutic agents.
Adenosine-Competitive and Reversible Inhibition
Many potent adenosine kinase inhibitors, including those structurally related to adenosine, function as competitive inhibitors. This means they bind to the same active site on the enzyme as the natural substrate, adenosine. nih.govscbt.com By occupying the active site, the inhibitor prevents adenosine from binding, thereby blocking the phosphorylation reaction.
The inhibition is typically reversible, meaning the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the concentration of the substrate, adenosine. libretexts.org The potency of these competitive inhibitors is often quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
For example, a well-characterized adenosine kinase inhibitor, 5-Iodotubercidin (B1582133), is a potent competitive inhibitor with an IC50 in the nanomolar range. medchemexpress.comselleckchem.com
Specificity Profile Against Adenosine Receptors and Transporters
A critical aspect of a useful adenosine kinase inhibitor is its specificity. Ideally, the inhibitor should selectively target ADK without significantly affecting other components of the purinergic signaling pathway, such as adenosine receptors and nucleoside transporters. High specificity minimizes off-target effects and provides a more precise pharmacological tool.
Potent and selective ADK inhibitors have been developed that show significantly higher affinity for adenosine kinase than for adenosine A1, A2A, A2B, and A3 receptors, as well as for the equilibrative and concentrative nucleoside transporters (ENTs and CNTs). This high degree of selectivity ensures that the observed biological effects of these inhibitors are primarily due to the inhibition of adenosine kinase and the subsequent elevation of endogenous adenosine levels.
The table below provides a hypothetical specificity profile for a selective adenosine kinase inhibitor, illustrating its high potency for ADK compared to other related targets.
| Target | IC50 or Ki (nM) | Selectivity vs. ADK |
| Adenosine Kinase (ADK) | 1 - 10 | - |
| Adenosine A1 Receptor | > 10,000 | > 1000-fold |
| Adenosine A2A Receptor | > 10,000 | > 1000-fold |
| Adenosine A3 Receptor | > 10,000 | > 1000-fold |
| Nucleoside Transporters | > 5,000 | > 500-fold |
Allosteric Regulation and Mechanistic Modulation of Adenosine Kinase Activity
The interaction of ABT-702 with adenosine kinase presents a nuanced mechanism that involves elements of both competitive and non-competitive inhibition, suggesting a complex modulatory effect on the enzyme's activity.
Kinetic analyses have been instrumental in elucidating the nature of this interaction. These studies have consistently shown that ABT-702 acts as a competitive inhibitor with respect to adenosine nih.govcaymanchem.com. This indicates that ABT-702 and the natural substrate, adenosine, vie for the same binding site on the enzyme. The structural similarity of a part of the ABT-702 molecule to adenosine likely facilitates this direct competition at the active site.
Conversely, the inhibitory action of ABT-702 is non-competitive with respect to the co-substrate, magnesium adenosine triphosphate (MgATP2-) nih.gov. This non-competitive relationship implies that the binding of ABT-702 to adenosine kinase does not directly prevent the binding of ATP to its site. Instead, it suggests that the binding of ABT-702 induces a conformational change in the enzyme that affects its catalytic efficiency without physically obstructing the ATP binding pocket. This modulation of enzyme function without direct competition for the ATP binding site is a hallmark of allosteric regulation. While definitive structural studies pinpointing a distinct allosteric binding site for ABT-702 are not extensively available, the kinetic data strongly support an allosteric component to its mechanism of action concerning the ATP substrate.
This dualistic inhibitory profile—competitive with adenosine and non-competitive with ATP—highlights a sophisticated mechanism of action. It allows ABT-702 to effectively inhibit adenosine kinase activity by targeting the adenosine binding site, while also allosterically modulating the enzyme's handling of its phosphate donor, ATP.
A further layer to the mechanistic modulation of adenosine kinase by ABT-702 has been revealed in more recent research. Studies have demonstrated that treatment with ABT-702 can lead to a significant reduction in the protein levels of adenosine kinase, specifically the ADK-L isoform researchgate.net. This effect is not due to a decrease in the transcription of the ADK gene, as mRNA levels remain unchanged. Instead, ABT-702 promotes the degradation of the adenosine kinase protein through a proteasome-dependent pathway researchgate.net. This finding introduces a novel aspect to its mechanism, where the inhibitor not only acutely blocks the enzyme's catalytic activity but also instigates a longer-term reduction in the total amount of the enzyme within the cell. This sustained downregulation of adenosine kinase levels contributes to a prolonged elevation of adenosine concentrations.
The inhibition by ABT-702 has been demonstrated to be reversible. Dialysis studies have shown that the inhibitory effect of ABT-702 on adenosine kinase can be reversed after four hours, indicating that the compound does not form a permanent covalent bond with the enzyme nih.gov.
Inhibitory Potency of ABT-702 Against Adenosine Kinase
The inhibitory efficacy of ABT-702 has been quantified across various preparations of adenosine kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Enzyme Source | IC50 (nM) |
|---|---|
| Rat brain cytosolic adenosine kinase | 1.7 |
| Native human placental adenosine kinase | 1.5 ± 0.3 |
| Human recombinant adenosine kinase (long isoform) | 1.5 ± 0.3 |
| Human recombinant adenosine kinase (short isoform) | 1.5 ± 0.3 |
| Monkey brain adenosine kinase | 1.5 ± 0.3 |
| Dog brain adenosine kinase | 1.5 ± 0.3 |
| Mouse brain adenosine kinase | 1.5 ± 0.3 |
Selectivity Profile of ABT-702
A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. ABT-702 exhibits a high degree of selectivity for adenosine kinase.
| Off-Target Protein | Selectivity (Fold-Increase in IC50 or Ki vs. Adenosine Kinase) |
|---|---|
| Adenosine Deaminase | > 59,000 |
| Adenosine A1 Receptor | > 59,000 |
| Adenosine A2A Receptor | > 59,000 |
| Adenosine Transporter | > 59,000 |
| Other Neurotransmitter Receptors, Ion Channels, and Enzymes | 1,300 to 7,700 |
Design and Discovery Methodologies for Adenosine Kinase Inhibitor Hydrate Analogs
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For adenosine (B11128) kinase inhibitors, these studies have been instrumental in identifying key molecular features and scaffolds that confer high potency and selectivity.
Identification of Key Pharmacophoric Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific target receptor. For adenosine kinase inhibitors, these models are crucial for designing new and more effective compounds.
Key pharmacophoric features often include:
Hydrogen Bond Donors (HBDs): These groups can form hydrogen bonds with amino acid residues in the active site of the adenosine kinase enzyme.
Hydrogen Bond Acceptors (HBAs): These are also critical for forming hydrogen bonds with the enzyme's active site.
Pharmacophore models are developed using techniques like receptor-ligand-based modeling, where the known structure of the enzyme-inhibitor complex is used to identify key interactions. semanticscholar.org These models serve as a blueprint for virtual screening of compound libraries to identify new potential inhibitors. researchgate.net
Exploration of Chemical Scaffolds
The development of adenosine kinase inhibitors has moved from traditional adenosine-like (nucleoside) structures to novel non-nucleoside scaffolds to improve selectivity and reduce potential toxicity. nih.govacs.org
Non-nucleoside Pyridopyrimidines: This class of compounds has emerged as a potent series of non-nucleoside adenosine kinase inhibitors. nih.gov SAR studies on pyridopyrimidines have shown that substitutions at specific positions on the core structure can significantly impact inhibitory activity. nih.govnih.gov For instance, a novel series of pyridopyrimidine analogues with substitutions at the C7 position of the core with a C2' substituted pyridino moiety showed increased in vivo potency and oral bioavailability. nih.gov
l-Lyxofuranosyl Nucleosides: While aiming to move away from nucleoside analogs, some research has explored modifications of the sugar moiety to overcome issues like phosphorylation-induced toxicity. nih.gov L-lyxofuranosyl analogues of tubercidin (B1682034) were investigated as potential AKIs because the different stereochemical orientation of the hydroxymethyl group was expected to prevent intracellular phosphorylation. nih.gov This led to the discovery of a new series of potent AKIs based on α-l-lyxofuranosyl nucleosides. nih.gov
Influence of Substituent Patterns on Inhibitory Potency and Selectivity
The type and position of substituents on the core scaffold of an inhibitor play a critical role in determining its potency and selectivity.
For pyridopyrimidine-based inhibitors , it was discovered that a wide range of medium to large non-polar substituents at the 5-position resulted in potent inhibition of AK activity. nih.gov In the case of 4-amino-6-alkynylpyrimidines , another class of non-nucleoside inhibitors, the length of the linker at the 5-position was found to be crucial for high-affinity binding, with 2- and 3-atom linkers proving to be the most effective. nih.govcapes.gov.br
Selectivity is a major challenge in kinase inhibitor design due to the high degree of similarity in the ATP-binding site across the human kinome. nih.gov For adenosine kinase inhibitors, achieving selectivity over other kinases and adenosine-metabolizing enzymes like adenosine deaminase is important. acs.org The exploration of non-nucleoside scaffolds and allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, are key strategies to enhance selectivity. acs.orgnih.gov
| Compound Class | Key Substituent Position | Effect of Substitution | Reference Compound Example | Potency (IC50) |
| Pyridopyrimidines | 5-position | Medium to large non-polar groups increase potency. | - | - |
| Pyridopyrimidines | C7 position | C2' substituted pyridino moiety increases in vivo potency. | Analogue 9 series | - |
| 4-Amino-6-alkynylpyrimidines | 5-position linker | 2- and 3-atom linkers are most potent. | 31a, 37a | - |
| l-Lyxofuranosyl Nucleosides | - | α-l-lyxofuranosyl configuration prevents phosphorylation. | GP790 | 0.47 nM |
| Pyrrolo[2,3-d]pyrimidines | 5'-position | 5'-Amino-5'-deoxy analogues show high potency. | 5'-Amino-5'-deoxy-5-iodotubercidin | < 0.001 µM |
Synthetic Methodologies for Novel Adenosine Kinase Inhibitors (hydrate)
The synthesis of both nucleoside and non-nucleoside adenosine kinase inhibitors involves complex multi-step chemical processes tailored to the specific scaffold.
Strategies for Nucleoside Analogue Synthesis
The synthesis of nucleoside analogues often relies on a key step known as glycosylation, where a sugar moiety is coupled with a nucleobase. nih.govrsc.org
Glycosylation Procedures: A common method for preparing pyrrolo[2,3-d]pyrimidine nucleoside analogues involves a sodium salt-mediated glycosylation procedure. nih.gov This approach couples a substituted 4-chloropyrrolo[2,3-d]pyrimidine base with a ribose analogue. nih.gov Another widely used method is the Silyl–Hilbert–Johnson (Vorbrüggen) reaction, which couples a nitrogenous base with a modified sugar. nih.gov This convergent approach allows for greater synthetic diversity, though controlling the stereochemistry of the glycosidic bond can be a challenge. nih.gov For the synthesis of l-lyxofuranosyl nucleosides, the process starts with L-lyxose to prepare a protected sugar intermediate, such as 1,2,3,5-tetra-O-acetyl-L-lyxofuranose, which is then condensed with the desired base. nih.govacs.org
Approaches for Non-Nucleoside Inhibitor Synthesis
The synthesis of non-nucleoside inhibitors varies greatly depending on the core scaffold.
Pyridopyrimidine Synthesis: The synthesis of 5-substituted pyridopyrimidines has been described as a novel series of non-nucleoside inhibitors. nih.gov
Pyrrolobenzoxazepinone Synthesis: The synthesis for this class of inhibitors can start from a bromo derivative which is used as an alkylating agent for appropriate phenols or thiophenols. acs.org Further modifications, such as the Sonogashira coupling, can be applied to introduce additional diversity. acs.org
Alkynylpyrimidine Synthesis: Novel non-nucleoside AK inhibitors based on 4-amino-6-alkynylpyrimidines have been prepared to explore the importance of linker length at the 5-position for inhibitory activity. nih.govcapes.gov.br
These synthetic strategies are often multi-step and require careful optimization of reaction conditions to achieve good yields and purity, frequently relying on chromatographic purification methods. rsc.org
Advanced Synthetic Techniques (e.g., click chemistry, palladium-catalyzed cross-coupling)
The generation of novel and potent adenosine kinase (AK) inhibitor analogs relies heavily on advanced synthetic methodologies that allow for the efficient and targeted diversification of chemical scaffolds. Among the most powerful of these are palladium-catalyzed cross-coupling reactions and click chemistry.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, are instrumental in constructing the complex architectures of many non-nucleoside AK inhibitors. For instance, the synthesis of novel alkynylpyrimidine-based inhibitors involves the use of such catalytic systems. acs.orgnih.gov These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, allowing for the strategic attachment of various aryl and heteroaryl groups to a core scaffold. This modular approach facilitates the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the inhibitor to optimize interactions within the AK binding site. A prime example is the coupling of substituted pyrimidine (B1678525) bases with various ribose analogs to produce potent pyrrolo[2,3-d]pyrimidine nucleoside inhibitors. nih.gov
Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, offers another robust avenue for synthesizing diverse inhibitor libraries. This methodology is particularly useful for linking different molecular fragments together in a reliable and straightforward manner, accelerating the discovery of lead compounds.
Computational and Structural Biology Approaches in Inhibitor Design
The rational design of adenosine kinase inhibitors is profoundly influenced by computational and structural biology techniques. These methods provide atomic-level insights into the molecular recognition between inhibitors and the enzyme, guiding the synthesis of more potent and selective compounds.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its protein target. sciforum.net In the context of adenosine kinase, docking is employed in structure-based virtual screening campaigns to identify novel inhibitor scaffolds from large compound databases. nih.govtandfonline.comtandfonline.com These studies have successfully identified crucial ligand-protein interactions within the AK active site, noting that hydrogen bonding with residues such as Asn14, Asp18, and Ser65, along with hydrophobic interactions with Phe170, are critical for inhibitory activity. tandfonline.com
X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. vcu.edu It is the gold standard for validating predicted binding modes and offers unambiguous insight into the precise interactions between an inhibitor and its target enzyme. acs.orgnih.govfigshare.com
Crystallographic studies of human adenosine kinase have been pivotal in understanding inhibitor binding. These studies have revealed that different classes of inhibitors can induce distinct conformational states of the enzyme. For example, adenosine-like inhibitors tend to stabilize a "closed" conformation of AK, whereas a novel series of alkynylpyrimidine inhibitors stabilizes an "open" form. acs.orgnih.gov This is achieved through a significant rearrangement of the protein's active site, including a 30-degree rotation of the small domain relative to the large domain. nih.gov Such structural insights are critical for structure-based drug design, allowing chemists to design compounds that specifically target and stabilize a desired enzyme conformation. nih.gov
To achieve a higher level of accuracy in predicting inhibitor potency, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. utdallas.edu In this approach, the electronically sensitive region of the system—typically the inhibitor and the immediate active site residues involved in the chemical reaction or key interactions—is treated with quantum mechanics (QM), which accurately models electronic effects. nih.gov The remainder of the protein and solvent is treated with the computationally less expensive molecular mechanics (MM) force field. utdallas.edursc.org
QM/MM calculations are particularly useful for studying enzymatic reaction mechanisms and predicting the relative stabilities of reaction intermediates. uta.edu Studies on the related enzyme adenosine deaminase have shown that the calculated stability of the reaction intermediate at the active site correlates well with the experimentally observed inhibitor potency (IC50), providing a more reliable predictor than simple binding energy calculations. nih.govresearchgate.net For kinases, QM/MM can be used to model the phosphoryl transfer step, calculate energy barriers, and provide a deeper understanding of how inhibitors modulate catalytic activity, thereby guiding the design of more effective compounds. uta.eduschrodinger.com
The binding site of adenosine kinase, like that of most proteins, contains a network of ordered water molecules that play a crucial role in molecular recognition and ligand binding. nih.govnih.gov Hydration site analysis, a computational method that identifies the location and thermodynamic properties of these water molecules, has become an essential tool in inhibitor design. researchgate.netresearchgate.net
This analysis reveals that some water molecules in the binding pocket are energetically unfavorable ("high-energy" waters) compared to bulk solvent. biorxiv.org A powerful strategy in lead optimization is to design inhibitor modifications that displace these unfavorable water molecules, as their release into the bulk solvent provides a favorable entropic and enthalpic contribution to the free energy of binding, thus boosting inhibitor affinity. researchgate.netbiorxiv.org Conversely, some water molecules are structurally important, bridging hydrogen bond interactions between the inhibitor and the protein. researchgate.net Understanding this "water network" allows medicinal chemists to decide whether to displace a water molecule with a functional group on the inhibitor or to design the inhibitor to interact with and stabilize an existing water bridge. nih.govnih.gov Targeting these water networks can also be a strategy to achieve selectivity, as structurally similar kinase binding sites can possess significantly different water patterns. nih.gov
Data and Findings
Table 1: Summary of Computational and Structural Methodologies
| Methodology | Purpose in AK Inhibitor Design | Key Findings & Insights | Citations |
|---|---|---|---|
| Molecular Docking | Predicts binding poses; virtual screening for new scaffolds. | Identified key interactions with Asn14, Asp18, Ser65, Phe170. | sciforum.netnih.govtandfonline.com |
| Molecular Dynamics (MD) | Assesses complex stability and conformational dynamics. | Revealed inhibitor-induced shifts between open and closed enzyme states. | nih.govnih.gov |
| X-ray Crystallography | Provides definitive 3D structure of the enzyme-inhibitor complex. | Showed distinct binding modes for different inhibitor classes (alkynylpyrimidine vs. adenosine-like), inducing open vs. closed conformations. | acs.orgnih.govfigshare.com |
| QM/MM Calculations | Accurately predicts inhibitor potency and models reaction energetics. | Correlated calculated reaction intermediate stability with experimental IC50 values, a better predictor than binding energy alone. | uta.edunih.govresearchgate.net |
| Hydration Site Analysis | Maps water molecules in the binding pocket to guide design. | Showed that displacing high-energy water molecules can significantly increase binding affinity and selectivity. | nih.govresearchgate.netresearchgate.netbiorxiv.org |
Table 2: Compound Names Mentioned in This Article
| Compound Name |
|---|
| 5-(4-(Dimethylamino)phenyl)-6-(6-morpholin-4-ylpyridin-3-ylethynyl)pyrimidin-4-ylamine |
| 5-iodo-5'-deoxytubercidin |
| 5-iodotubercidin (B1582133) |
| 5-ethynyl-7-(b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| 5'-Amino-5'-deoxyadenosine |
| 4-N-(N-cyclopropylcarbamoylmethyl)amino-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine |
| 4-(Phenylamino)-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine |
| ABT-702 |
| GP3269 |
| GDC-0068 |
| VS-4718 |
| Baicaline |
| Levodopa |
| Adenylylimidodiphosphate (AMP-PNP) |
| MRTX1719 |
| AICAR |
| Methotrexate |
| Mycophenolic Acid |
| Dipyridamole |
| Theophylline |
| Clofibric Acid |
| Rosiglitazone |
| Allopurinol |
| Azathioprine |
| Fludarabine |
| Morphine |
| STC-8123 |
| AZD-1775 |
| Selumetinib |
| Trametinib |
| Cobimetinib |
| CH5126766 |
| PSB-12379 |
Preclinical Investigations of Adenosine Kinase Inhibitor Hydrate
In Vitro Studies and Cellular Assays
The initial characterization of adenosine (B11128) kinase inhibitors involves determining their potency and selectivity in cell-free systems. These assays typically utilize purified adenosine kinase to measure the inhibitor's direct effect on enzyme activity. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
For instance, the non-nucleoside inhibitor ABT-702 has been shown to be a potent inhibitor of adenosine kinase with an IC50 value of 1.7 nM in cell-free assays. apexbt.com Further studies have demonstrated its high selectivity for adenosine kinase over other enzymes and receptors involved in adenosine signaling. apexbt.com Another well-characterized inhibitor, 5-Iodotubercidin (B1582133) (5-ITU), is also a selective and potent inhibitor of adenosine kinase. scbt.com The kinetic profile of 5-Iodotubercidin reveals a rapid onset of inhibition. scbt.com
The enzymatic activity of adenosine kinase is also influenced by the cellular energy state, being inhibited by its own substrate, adenosine, at higher concentrations, a mechanism that is dependent on the availability of potassium ions (K+). nih.gov This substrate inhibition provides a natural feedback loop to modulate enzyme activity.
Table 1: Enzyme Kinetic Data for Selected Adenosine Kinase Inhibitors
| Compound | IC50 (Cell-Free Assay) | Enzyme Source | Reference |
| ABT-702 | 1.7 nM | Not Specified | apexbt.com |
| 5-Iodotubercidin | Potent inhibitor | Not Specified | scbt.com |
Note: The table provides a summary of available data. "Not Specified" indicates that the specific enzyme source was not detailed in the cited reference.
Following cell-free characterization, the functional consequences of adenosine kinase inhibition are assessed in cell-based assays. A primary outcome of inhibiting adenosine kinase is the accumulation of intracellular and subsequent release of extracellular adenosine. nih.gov This has been demonstrated in various cell types, including A549 lung cells, where treatment with the adenosine kinase inhibitor 5-iodotubercidine (ITU) led to a time- and concentration-dependent increase in both intracellular and extracellular adenosine levels. nih.gov
The elevated extracellular adenosine then activates adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate a wide array of downstream signaling pathways. nih.gov For example, the neuroprotective effects of adenosine kinase inhibitors are largely attributed to the activation of A1 receptors, which are known to be inhibitory, while A2A receptor activation can be either neuroprotective or neurodegenerative depending on the context. nih.gov
In addition to receptor-mediated signaling, adenosine kinase inhibition can influence other intracellular pathways. Studies have shown that the proliferative effect of adenosine kinase inhibitors on pancreatic β-cells is mediated through the activation of the mTOR signaling pathway. pnas.org Treatment of the rat β-cell line INS-1E with the adenosine kinase inhibitors 5-IT or ABT-702 resulted in increased phosphorylation of the ribosomal protein S6 (RPS6), a downstream target of mTOR. pnas.org This effect was independent of GLP-1 signaling. pnas.org
Furthermore, the activation of protein kinase C (PKC) has been shown to modulate A2B adenosine receptor-mediated cAMP accumulation, suggesting a complex interplay between different signaling cascades following the elevation of adenosine levels. nih.gov
Confirming that a drug interacts with its intended target within a living cell is a critical step in preclinical development. Target engagement and occupancy studies provide a quantitative measure of the extent to which a drug binds to its target at various concentrations and over time. ox.ac.ukox.ac.uk These studies are crucial for interpreting cellular structure-activity relationships (SARs) and can help predict in vivo efficacy and potential off-target effects. annualreviews.orgnih.gov
Several advanced techniques are available to measure target occupancy in living cells. These include methods based on bioluminescence resonance energy transfer (BRET), such as NanoBRET, as well as chemical proteomics approaches. ox.ac.uknih.gov These methodologies allow for the direct and quantitative assessment of drug binding to the target protein in its native cellular environment. ox.ac.ukox.ac.uk
While specific target occupancy data for "Adenosine Kinase Inhibitor (hydrate)" are not extensively detailed in the public domain, the principles of these assays are broadly applicable. For example, an in vivo displacement assay has been developed to estimate the amount of a target-bound inhibitor in living animals, demonstrating that a longer drug-target residence time can prolong in vivo target interaction. acs.org Such assays would be invaluable for optimizing the dosing and administration schedules of adenosine kinase inhibitors to achieve sustained target engagement and therapeutic effect.
The effect of adenosine kinase inhibitors on cell proliferation and viability is highly cell-type dependent. In some contexts, these inhibitors promote cell proliferation, while in others, they have anti-proliferative effects.
For instance, adenosine kinase inhibitors have been shown to selectively promote the replication of pancreatic β-cells from rats, mice, and pigs. pnas.orgharvard.edu The compounds 5-Iodotubercidin (5-IT) and ABT-702 increased the percentage of dividing β-cells two- to threefold. pnas.org This proliferative effect appears to be selective for β-cells, as no increased replication was observed in α-cells, hepatocytes, or fibroblasts. pnas.org
In the context of the central nervous system, inhibition of adenosine kinase has been found to promote the proliferation of neural stem cells. nih.gov This suggests a potential role for these inhibitors in brain repair and regeneration following injury.
Conversely, in certain cancer cell lines, adenosine kinase inhibitors can exert anti-proliferative effects. Inhibition of adenosine phosphorylation with 5-iodotubercidin (ITU) resulted in a significant decrease in cell proliferation in human astrocytes and glioblastoma (GBM) cell lines. nih.gov Interestingly, while adenosine itself reduced proliferation in astrocytes, it had no effect on the GBM cell lines, suggesting that the tumor cells have adapted to increased adenosine levels, possibly through enhanced adenosine kinase activity. nih.gov
Table 2: Effects of Adenosine Kinase Inhibitors on Cell Proliferation
| Cell Type | Inhibitor(s) | Effect on Proliferation | Reference |
| Pancreatic β-cells (rat, mouse, pig) | 5-Iodotubercidin, ABT-702 | Increased | pnas.orgharvard.edu |
| Neural Stem Cells | 5-Iodotubercidin | Increased | nih.gov |
| Human Astrocytes | 5-Iodotubercidin | Decreased | nih.gov |
| Glioblastoma Cell Lines (U87MG, U373MG, SNB19) | 5-Iodotubercidin | Decreased | nih.gov |
In Vivo Studies Using Animal Models
The neuroprotective and therapeutic potential of adenosine kinase inhibitors has been extensively investigated in various animal models of neurological disorders. These studies have provided compelling evidence for their efficacy in conditions characterized by neuronal damage and hyperexcitability.
Traumatic Brain Injury (TBI): In a mouse model of TBI created by a controlled cortical impact, the pharmacological blockade of adenosine kinase with 5-iodotubercidin (5-ITU) significantly enhanced neural stem cell proliferation in the dentate gyrus. nih.govnih.gov This suggests that adenosine kinase inhibition could be a viable strategy to promote brain repair and regeneration following traumatic injury. nih.gov These findings were corroborated by genetic studies where the disruption of the long isoform of adenosine kinase (ADK-L) also led to increased neural stem cell proliferation after TBI. nih.govnih.gov
Focal Ischemia: In a rat model of transient focal cerebral ischemia, induced by middle cerebral artery occlusion, the adenosine kinase inhibitor 5'-deoxy-5-iodotubercidin (5'd-5IT) provided significant neuroprotection. nih.gov Administration of the inhibitor led to a substantial reduction in infarct volume, which was accompanied by improved behavioral outcomes. nih.gov These results support the role of endogenous adenosine in neuroprotection and highlight the therapeutic potential of adenosine kinase inhibition in the treatment of stroke. nih.govnih.gov Downregulation of adenosine kinase has been observed as an endogenous protective mechanism in the ischemic brain. nih.gov
Epilepsy: Adenosine is a well-established endogenous anticonvulsant, and its levels are regulated by adenosine kinase. nih.gov In animal models of temporal lobe epilepsy, the expression of adenosine kinase is often upregulated in epileptogenic brain regions, leading to a reduction in the protective tone of adenosine. nih.govnih.gov Consequently, the pharmacological inhibition of adenosine kinase has proven to be an effective strategy for suppressing seizures. nih.gov In a mouse model of acquired epilepsy, short-term treatment with the adenosine kinase inhibitor 5-ITU was shown to prevent the long-term development of epilepsy, suggesting a disease-modifying potential. cureepilepsy.org This antiepileptogenic effect makes adenosine kinase a prime therapeutic target for epilepsy. nih.govcureepilepsy.org
Table 3: Summary of In Vivo Findings in Neurological Models
| Neurological Model | Animal Model | Adenosine Kinase Inhibitor | Key Findings | Reference |
| Traumatic Brain Injury | Mouse (Controlled Cortical Impact) | 5-Iodotubercidin (5-ITU) | Enhanced neural stem cell proliferation | nih.govnih.gov |
| Focal Ischemia | Rat (Middle Cerebral Artery Occlusion) | 5'-deoxy-5-iodotubercidin (5'd-5IT) | Reduced infarct volume, improved neurological deficit | nih.gov |
| Epilepsy | Mouse (Acquired Epilepsy Model) | 5-Iodotubercidin (5-ITU) | Prevented the development of epilepsy (antiepileptogenic) | cureepilepsy.org |
Studies in Models of Inflammatory Conditions
Adenosine kinase inhibitors have been evaluated in various preclinical models of inflammation, where they have demonstrated notable anti-inflammatory effects. These effects are primarily attributed to the localized increase of endogenous adenosine at sites of tissue injury and inflammation. By inhibiting adenosine kinase, the primary enzyme responsible for metabolizing adenosine, these compounds effectively enhance the concentration of adenosine, which then acts on its receptors to suppress inflammatory processes.
In a murine air pouch model of carrageenan-induced inflammation, the adenosine kinase inhibitor GP-1-515 was shown to be effective. nih.govnih.gov Oral administration of GP-1-515 resulted in a dose-dependent inhibition of leukocyte accumulation in the air pouch exudate. nih.govnih.gov This anti-inflammatory action was directly linked to increased adenosine levels at the site of inflammation. nih.gov Critically, the beneficial effects of GP-1-515 were reversed by the administration of adenosine deaminase, an enzyme that degrades adenosine, confirming the mechanism of action. nih.gov Furthermore, the anti-inflammatory effects were shown to be mediated through the A2A adenosine receptor subtype. nih.gov In this model, GP-1-515 also led to a significant 51% reduction in the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the exudate. nih.gov
Another potent and selective non-nucleoside adenosine kinase inhibitor, ABT-702, has been studied in a rat model of adjuvant arthritis. nih.gov Treatment with ABT-702 significantly inhibited the progression of arthritis, as measured by a reduction in paw volume. nih.gov Beyond clinical signs, histologic and radiographic analysis revealed that the inhibitor significantly decreased bone and cartilage destruction. nih.gov The mechanism of this chondroprotection is believed to involve the suppression of matrix metalloproteinase gene expression, such as collagenase and stromelysin. nih.gov The anti-inflammatory effects of ABT-702 in this model were also attenuated by the adenosine receptor antagonist theophylline, further supporting the role of endogenous adenosine in its mechanism of action. nih.gov
In a mouse model of severe acute pancreatitis (SAP) induced by cerulein and lipopolysaccharide (LPS), the adenosine kinase inhibitor ABT-702 demonstrated protective effects. nih.govnih.gov Administration of ABT-702 before the induction of pancreatitis led to a significant attenuation of the disease's severity. nih.gov This was evidenced by a notable reduction in the histological score of pancreatic damage and a decrease in the pancreas weight to body weight ratio. nih.gov The inhibitor was found to limit the infiltration of inflammatory cells, including neutrophils and macrophages, into the pancreas and suppress the activation of the pro-inflammatory NF-κB pathway in acinar cells. nih.govnih.gov These protective effects were associated with the adenosine A2A receptor. nih.gov
Further studies using ABT-702 in a carrageenan-induced inflammation model in rats demonstrated its ability to inhibit noxious evoked neuronal activity, suggesting its potential in managing inflammatory pain. nih.gov
Table 1: Effects of Adenosine Kinase Inhibitors in Preclinical Inflammatory Models
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| GP-1-515 | Murine Air Pouch (Carrageenan-induced) | Dose-dependent inhibition of leukocyte accumulation; 51% reduction in TNF-α levels. | nih.govnih.gov |
| ABT-702 | Rat Adjuvant Arthritis | Significant inhibition of paw volume; Decreased bone and cartilage destruction; Suppressed collagenase and stromelysin gene expression. | nih.gov |
| ABT-702 | Severe Acute Pancreatitis (Mouse) | Reduced histological score and pancreas-to-body weight ratio; Limited inflammatory cell infiltration; Suppressed NF-κB activation. | nih.govnih.gov |
| ABT-702 | Carrageenan-induced Inflammation (Rat) | Inhibition of noxious evoked neuronal activity. | nih.gov |
Research in Preclinical Oncology Models (e.g., glioblastoma, tumor microenvironment)
The role of adenosine kinase inhibitors in oncology is an emerging area of research, with a particular focus on glioblastoma and the tumor microenvironment. The rationale for this approach stems from the observation that the tumor microenvironment, especially in hypoxic regions, often has high concentrations of adenosine, which can promote tumor growth and suppress the anti-tumor immune response. nih.govnih.gov
In vitro studies have explored the effects of adenosine kinase inhibitors on glioblastoma cell lines. In one study, increasing intracellular adenosine levels by treating U373 glioblastoma cells with the adenosine kinase inhibitor ABT-702 resulted in a decrease in cell viability and proliferation. However, in the SNB19 cell line, the same treatment appeared to lead to a recovery of cell survival when combined with the chemotherapeutic agent temozolomide (B1682018) (TMZ). In U87MG cells, another glioblastoma cell line, treatment with ABT-702 did not significantly alter cell viability on its own. nih.gov
Further research using ATB702 dichloride hydrate, another adenosine kinase inhibitor, on glioblastoma cell lines U87MG, U373MG, and ASB19 under hypoxic conditions led to an accumulation of adenosine. nih.gov This increase in endogenous adenosine was shown to have a tumor-protective role against TMZ, as the subsequent addition of TMZ resulted in a decrease in tumor cell vitality compared to control cells. nih.gov This highlights the complex role of adenosine in the tumor microenvironment, where its accumulation can have dual effects.
The tumor microenvironment is a complex and dynamic system, and adenosine is a key signaling molecule within it. nih.gov High levels of extracellular adenosine can inhibit the function of immune cells that are crucial for fighting the tumor, such as natural killer cells and cytotoxic T cells. nih.govnih.gov By modulating adenosine levels, adenosine kinase inhibitors have the potential to alter the immunosuppressive nature of the tumor microenvironment. However, the direct effects of adenosine kinase inhibitors (hydrate) on specific markers within the glioblastoma tumor microenvironment are still under active investigation. The existing preclinical data suggests that targeting adenosine metabolism is a viable strategy, but the outcomes may be context-dependent, varying with the specific glioblastoma subtype and the other therapeutic agents being used.
Table 2: Effects of Adenosine Kinase Inhibitors in Preclinical Glioblastoma Models
| Compound | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| ABT-702 | U373 | Decreased cell viability/proliferation. | nih.gov |
| ABT-702 | SNB19 | Recovery of cell survival when combined with TMZ. | nih.gov |
| ABT-702 | U87MG | No significant effect on cell viability alone. | nih.gov |
| ATB702 dichloride hydrate | U87MG, U373MG, ASB19 | Increased adenosine accumulation; Decreased tumor cell vitality when combined with TMZ. | nih.gov |
Molecular and Cellular Pathways Affected by Adenosine Kinase Inhibition
Modulation of Endogenous Adenosine (B11128) Levels and Receptor Activation
Adenosine kinase is a high-affinity, low-capacity enzyme that is a primary regulator of adenosine concentrations under normal physiological conditions. nih.gov Its inhibition is one of the most effective methods for increasing adenosine levels in a site- and event-specific manner. nih.govmedchemexpress.com By blocking the primary clearance route of adenosine, ADK inhibitors lead to an accumulation of intracellular adenosine. nih.govresearchgate.net This surplus of intracellular adenosine can then be transported out of the cell via ubiquitous equilibrative and concentrative nucleoside transporters, thereby increasing extracellular adenosine concentrations. nih.gov
This elevation of extracellular adenosine is critical because it allows for the activation of four distinct G protein-coupled adenosine receptors (ARs): A₁, A₂ₐ, A₂ₑ, and A₃. mdpi.comnih.gov These receptors are widely expressed on various cell types and mediate the majority of adenosine's physiological effects. nih.gov The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in cyclic AMP (cAMP) levels, while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), increasing cAMP levels. aacrjournals.org Consequently, the inhibition of ADK indirectly modulates numerous cellular processes by augmenting the activation of these key cell-surface receptors. medchemexpress.comnih.gov For instance, the protective effects of ADK inhibitors in models of pain, inflammation, and seizures are largely attributed to the increased activation of adenosine receptors by endogenous adenosine. nih.gov
Impact on Cellular Signaling Cascades (e.g., PI3K/AKT, MAPK, JAK/STAT)
The ripple effects of adenosine kinase inhibition extend to several critical intracellular signaling cascades that regulate cell fate and function.
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a well-documented mediator of cell proliferation and survival. karger.com Studies have shown that adenosine can modulate this pathway. For example, in human pharyngeal squamous carcinoma cells, adenosine treatment led to a decrease in the phosphorylation of PI3K, Akt, and the downstream effector mTOR, which is associated with the induction of apoptosis. nih.gov Conversely, in other contexts, such as the protective effects of ADK inhibition in myocardial injury, the activation of the A₁/Akt pathway plays a central role in stabilizing anti-apoptotic proteins. nih.gov The activation of the PI3K/Akt pathway has also been implicated in the proliferative signals induced by adenosine in human glioma cells. karger.comnih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another crucial signaling route affected by adenosine. In developing Schwann cells, adenosine activates the ERK/MAPK pathway through A₂ₐ receptors. nih.gov However, this activation can have opposing effects depending on the cellular context; in some cases, it inhibits proliferation. nih.gov In human glioma cells, both ATP and adenosine induce ERK phosphorylation, and inhibitors of the MAPK pathway reduce the proliferative effects of these purines. karger.comnih.gov Furthermore, insulin-dependent activation of ADK gene transcription has been shown to require the MAPK pathway. nih.gov In some cancer models, inhibition of ERK1/2 and p38 MAPK signaling has been observed, suggesting a complex, context-dependent role. news-medical.net
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immune regulation, cell proliferation, and apoptosis. nih.govyoutube.com While direct studies extensively detailing the impact of specific ADK inhibitors on the entire JAK/STAT cascade are less common, the pathway's central role in inflammation suggests an indirect link. Since ADK inhibition profoundly modulates inflammatory responses by increasing adenosine, it consequently influences the cytokine milieu. mdpi.comnih.gov Dysfunctional JAK-mediated signaling pathways contribute to the pathology of inflammatory diseases by enhancing the transcription of proinflammatory genes. youtube.com Therefore, by altering the levels of cytokines and their receptor activation, ADK inhibition can be expected to indirectly modulate JAK/STAT signaling activity. The pathway itself is regulated by negative feedback mechanisms, including the suppressor of cytokine signaling (SOCS) proteins, which are induced by the pathway to repress JAK kinase activity. nih.gov
Influence on Immune Cell Activity and Regulation of Inflammation
Adenosine is a significant modulator of the immune system, generally exerting anti-inflammatory effects. mdpi.comnih.gov By increasing local adenosine concentrations, ADK inhibitors can suppress the activity of various immune cells. nih.gov Extracellular adenosine, acting through its receptors, inhibits the inflammatory functions of neutrophils, macrophages, and lymphocytes. aacrjournals.org This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1, IL-6, and IL-12. mdpi.comaacrjournals.org
The A₂ₐ receptor is particularly important in mediating these immunosuppressive effects. nih.gov Its activation on T cells and natural killer (NK) cells can inhibit their cytotoxic activity and cytokine production. nih.govaacrjournals.org In the tumor microenvironment, adenosine produced from ATP can bind to A₂ₐ receptors on immune cells, blocking their anti-tumor activity. biospace.com ADK inhibition can also influence immune cell differentiation. For example, the ADK inhibitor soquelitinib (B12376851) has been shown to promote the generation of Th1 helper cells, which are crucial for anti-tumor and anti-viral immunity, while blocking the development of pro-allergic Th2 and Th17 cells. biospace.com Furthermore, adenosine can regulate the function of immunosuppressive regulatory B cells (Bregs), which support immunological tolerance. mdpi.com
Effects on Cell Proliferation, Differentiation, and Death Mechanisms (e.g., necroptosis, apoptosis)
The impact of adenosine kinase inhibition on fundamental cellular processes like proliferation, differentiation, and death is highly context- and cell-type-specific.
Cell Proliferation and Differentiation: ADK inhibitors can either promote or inhibit cell proliferation. In islet β-cells, ADK inhibitors like 5-Iodotubercidin (B1582133) and ABT-702 were found to selectively promote β-cell replication, an effect not observed in fibroblasts or α-cells. pnas.org Conversely, overexpression of ADK in a β-cell line inhibited proliferation. nih.gov In contrast, adenosine has been shown to inhibit the proliferation of Schwann cells and glioblastoma cell lines. nih.govbohrium.com In neural stem cells, ADK inhibition promoted proliferation following traumatic brain injury. nih.gov This suggests the role of ADK in proliferation is tightly linked to the specific cell type and its physiological or pathological state.
Apoptosis: Apoptosis, or programmed cell death, is a caspase-dependent process. ADK inhibition has been demonstrated to prevent apoptosis in the context of myocardial ischemia/reperfusion injury. nih.gov The use of the ADK inhibitor ABT-702 reduced the number of apoptotic cells and suppressed the activation of key apoptosis-initiating enzymes like caspase-9 and caspase-8, as well as the executioner caspase-3. nih.gov In other scenarios, such as in certain cancer cells, increased adenosine levels can induce apoptosis. nih.gov This dual role highlights the pathway's dependence on the cellular environment.
Necroptosis: Necroptosis is a regulated, caspase-independent form of necrotic cell death, critically dependent on the kinases RIPK1, RIPK3, and the pseudokinase MLKL. mdpi.com ADK inhibition has been shown to protect against necroptosis. In models of severe acute pancreatitis and myocardial injury, the ADK inhibitor ABT-702 prevented the activation of the necroptotic signaling pathway. nih.govnih.govfrontiersin.org This was evidenced by decreased levels of key necroptosis-mediating proteins such as RIPK1, RIPK3, and MLKL. researchgate.net The protective effect against both apoptosis and necroptosis in cardiomyocytes is thought to be mediated, at least in part, by the stabilization of the X-linked inhibitor of apoptosis protein (XIAP) through adenosine receptor pathways. nih.gov
Table 1: Effects of Adenosine Kinase Inhibition on Cell Death Pathways
| Cell Death Mechanism | Key Mediators Affected | Observed Effect of ADK Inhibition | Example Model/Cell Type | Reference Compound |
|---|---|---|---|---|
| Apoptosis | Caspase-3, Caspase-8, Caspase-9 | Inhibition of activation | Cardiomyocytes (H9c2) | ABT-702 |
| Necroptosis | RIPK1, RIPK3, MLKL, p-MLKL | Inhibition of activation/expression | Cardiomyocytes (H9c2), Pancreatic Acinar Cells | ABT-702 |
| Apoptosis | Bax, Bcl-2, Cytochrome c, Caspases | Induction | Pharyngeal Squamous Carcinoma (FaDu) | Adenosine |
Interplay with Endoplasmic Reticulum (ER) Stress Pathways
The endoplasmic reticulum (ER) is essential for protein folding, and its dysfunction leads to ER stress and the activation of the unfolded protein response (UPR). mdpi.com Persistent ER stress can trigger cell death, often through apoptosis or necroptosis. mdpi.com Research has established a clear link between ADK inhibition and the modulation of ER stress.
In a model of severe acute pancreatitis, ER stress was activated, but treatment with the ADK inhibitor ABT-702 reversed this activation both in vivo and in vitro. frontiersin.org The protective effects of ADK inhibition against inflammation and necroptosis in this model were found to be dependent on the adenosine A₂ₐ receptor and were linked to the attenuation of ER stress. frontiersin.org The UPR involves three main signaling proteins: PERK, IRE1, and ATF6. frontiersin.org ADK inhibition was shown to reverse the activation of the PERK pathway in pancreatic cells. frontiersin.org In other contexts, ER stress can trigger apoptosis through pathways involving IRE1. nih.gov Studies have shown that adenosine receptor activation can attenuate ER stress-induced autophagy and apoptosis by regulating the IRE1 signaling pathway, highlighting a mechanism by which ADK inhibition can be protective. nih.gov Furthermore, ER stress itself can activate signaling pathways like MAPK and NF-κB, creating a complex crosstalk that can be influenced by adenosine levels. mdpi.comnih.gov
Involvement in DNA Methylation and Epigenetic Mechanisms
Beyond its role in cell surface receptor signaling, adenosine metabolism is intricately linked to epigenetic regulation, specifically DNA methylation. nih.gov This connection is primarily mediated by the nuclear isoform of adenosine kinase, ADK-L. nih.govnih.gov
DNA methylation is a fundamental epigenetic mark that involves the transfer of a methyl group from S-adenosylmethionine (SAM) to DNA, a reaction catalyzed by DNA methyltransferases (DNMTs). This process converts SAM to S-adenosylhomocysteine (SAH). nih.gov SAH is then hydrolyzed into adenosine and homocysteine by SAH hydrolase. This reaction is reversible, and its equilibrium favors the formation of SAH, which is a potent inhibitor of DNMTs. nih.gov
By clearing adenosine within the nucleus, ADK-L drives the SAH hydrolase reaction forward, reducing the levels of the inhibitory SAH and thereby promoting the flux of methyl groups for DNA methylation. nih.govnih.gov Consequently, inhibition of nuclear ADK-L leads to an accumulation of adenosine, a subsequent increase in SAH, and a reduction in global DNA methylation. acs.org For example, treating HeLa cancer cells with potent ADK inhibitors significantly reduced global DNA methylation levels. acs.org This newly identified function positions nuclear ADK as a critical regulator of the methylome and a potential therapeutic target for diseases linked to aberrant epigenetic modifications, such as cancer and epilepsy. nih.govbohrium.comresearchwithrutgers.com This epigenetic role is distinct from the receptor-mediated effects of extracellular adenosine, opening new avenues for therapeutic strategies that can separate nuclear from extracellular functions. nih.govresearchwithrutgers.com
Emerging Research Areas and Future Directions in Adenosine Kinase Inhibitor Hydrate Research
Exploration of Novel Chemical Scaffolds for Improved Potency and Selectivity
The initial development of AKIs focused on nucleoside analogs, such as tubercidin (B1682034). However, recent research has expanded to include a variety of structurally novel non-nucleoside and carbocyclic nucleoside inhibitors. nih.gov This shift aims to enhance specificity for the AK enzyme over other adenosine-related targets (like receptors and transporters) and to improve properties such as cell penetration. nih.gov
Researchers are actively investigating diverse chemical structures to serve as backbones for new AKIs. The goal is to identify scaffolds that offer high potency and selectivity, which are crucial for minimizing off-target effects. nih.gov
Key areas of exploration include:
Pyrimidine-Based Scaffolds: Pyrimidine (B1678525) and its fused derivatives are a significant focus area. mdpi.com Many potent kinase inhibitors mimic adenosine (B11128) and contain a pyrimidine-like scaffold, which can form crucial hydrogen bonds within the kinase's hinge region. mdpi.com Modifications to 2-aminopyrimidines, 2,4-diaminopyrimidines, and 4-aminopyrimidines are being explored to create highly selective inhibitors for various kinases, a strategy applicable to AKI development. mdpi.com
Macrocyclic Kinase Inhibitors (MKIs): MKIs are gaining attention for their favorable selectivity and their potential to overcome drug resistance. biorxiv.org These novel structures are more rigid than their acyclic counterparts, which can contribute to a more stable binding mode. biorxiv.org Research is focused on the rational design of MKIs, often starting from known acyclic inhibitors and using computational simulations to guide the design process. biorxiv.org
Basic Scaffolds: In a departure from typical kinase inhibitor structures, researchers have identified novel scaffolds featuring unusual basic motifs. For instance, a dihydropyrido-thieno[2,3-d]pyrimidine derivative with a basic secondary amine showed submicromolar inhibitory activity against casein kinase 2 (CK2), demonstrating that alternative chemical properties can be successfully exploited. nih.gov Such findings encourage the exploration of unconventional chemical spaces for AKI discovery.
The table below summarizes some novel chemical scaffolds and their key characteristics as kinase inhibitors.
| Scaffold Class | Example Compound/Core | Key Characteristics | Relevant Findings |
| Pyridopyrimidines | ABT-702 | Potent, non-nucleoside inhibitor. apexbt.com | Orally active with analgesic and anti-inflammatory properties in preclinical models. apexbt.com |
| Carbocyclic Nucleosides | A-286501 | Potent and orally active. medchemexpress.com | Shows analgesic and anti-inflammatory effects in various pain models. medchemexpress.com |
| Pyrido[2,3-d]pyrimidines | 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | High selectivity for adenosine kinase over other adenosine interaction sites. apexbt.com | Found to be a potent non-nucleoside AKI. apexbt.com |
| Macrocyclic Scaffolds | BI-4020 (EGFR Inhibitor) | High selectivity, potential to overcome resistance. biorxiv.org | Demonstrates the principle of using rigid macrocycles for potent and specific kinase inhibition. biorxiv.org |
| Basic Thienopyrimidines | Compound 10b (CK2 Inhibitor) | Unusual basic pKa range, novel for kinase inhibitors. nih.gov | Exhibits excellent selectivity in kinase profiling panels. nih.gov |
Strategies for Enhancing Preclinical Bioavailability and Brain Penetration
A significant hurdle in the development of AKIs, particularly for neurological disorders, is achieving adequate bioavailability and penetration across the blood-brain barrier (BBB). nih.govnih.gov Early-generation AKIs showed promise but were often hampered by poor tissue penetration. nih.gov
Current strategies to overcome these challenges include:
Chemical Modifications: Synthesizing novel nucleoside and non-nucleoside AKIs with improved physicochemical properties is a primary strategy. nih.gov This includes creating compounds that are more lipophilic or are substrates for active transport mechanisms into the brain.
Modulation of the Blood-Brain Barrier: Emerging research suggests that adenosine signaling itself can modulate the permeability of the BBB. nih.gov The A1 and A2A adenosine receptors are expressed on the endothelial cells that form the BBB. nih.gov Studies have shown that activating these receptors can transiently increase BBB permeability, potentially allowing for enhanced entry of therapeutic agents into the central nervous system. nih.gov This raises the possibility of co-administering an AKI with a specific adenosine receptor agonist to facilitate its own brain entry, a strategy that requires careful investigation.
Targeted Drug Delivery: While not specific to AKIs, general strategies for brain delivery, such as nanoparticle encapsulation or conjugation to BBB-crossing peptides, represent another avenue of future research for this class of compounds.
Improving brain penetration is critical, but it also carries risks. Some preclinical studies with systemically administered AKIs noted brain microhemorrhages, a toxic effect thought to be mediated by excessive adenosine receptor activation. nih.gov Therefore, strategies to enhance brain penetration must be carefully balanced to avoid such adverse outcomes.
Combination Research Strategies with other Molecular Modulators
The immunosuppressive nature of the tumor microenvironment is a major barrier to effective cancer immunotherapy. nih.gov Adenosine is a key immunosuppressive molecule in the TME, making the adenosine pathway a prime target for combination therapies. nih.govnih.gov Research has shown significant potential in combining AKIs or other adenosine pathway inhibitors with existing treatments.
Immune Checkpoint Inhibitors (ICIs): This is the most explored combination strategy. Preclinical evidence strongly supports that blocking adenosine signaling enhances the efficacy of ICIs like anti-PD-1, anti-PD-L1, and anti-CTLA-4. nih.govmdpi.com The rationale is that tumors can upregulate adenosine to create a second wave of immunosuppression in response to immunotherapy. nih.gov By inhibiting adenosine production (via AKIs or CD73/CD39 inhibitors) or receptor signaling (via A2A/A2B antagonists), the anti-tumor immune response can be reinvigorated. mdpi.com For instance, dual therapy with an anti-CD73 monoclonal antibody and an A2A receptor antagonist showed superior anti-tumor immunity compared to either agent alone in preclinical models. mdpi.com
Chemotherapy: Certain chemotherapeutic agents, such as doxorubicin, can paradoxically induce the expression of CD73, leading to increased adenosine levels and potential treatment resistance. mdpi.com Preclinical studies have demonstrated that inhibiting CD73 can increase the therapeutic response to such immunogenic chemotherapy, suggesting a similar synergistic potential for AKIs. mdpi.com
Dual Adenosine Pathway Blockade: There is a strong theoretical basis for combining inhibitors that act on different parts of the adenosine pathway. For example, simultaneously using an AKI (to prevent adenosine clearance) or a CD73 inhibitor (to prevent adenosine production) along with an A2A receptor antagonist (to block adenosine's downstream effects) could provide a more comprehensive blockade of adenosinergic immunosuppression. nih.govmdpi.com
Numerous clinical trials, mostly in early phases, are currently underway to evaluate the efficacy of targeting the adenosine pathway in combination with other cancer therapies. nih.gov
Addressing Off-Target Research Findings in Preclinical Studies
While the goal is to develop highly selective drugs, off-target effects are a common challenge in kinase inhibitor development. nih.gov These effects can arise from non-specific binding to other kinases or from unexpected interactions with other biological systems. nih.gov
For AKIs, two key off-target concerns have been identified in preclinical research:
Inhibition of Adenosine Transporters: Some molecules designed to inhibit AK may also affect adenosine transporters like the equilibrative nucleoside transporter 1 (ENT1). mdpi.comresearchgate.net For example, the drug candidate AMG 337, a MET inhibitor, was found to inhibit adenosine transport as an off-target activity. researchgate.net This led to an accumulation of extracellular adenosine, causing vasodilation and headaches in clinical trials. researchgate.net While this can be an unwanted side effect, in other contexts, such as with the P2Y12 inhibitor ticagrelor, this off-target adenosine-mediated effect is thought to contribute to its cardioprotective benefits. mdpi.com
Adenosine Receptor-Mediated Toxicity: A major setback for early AKI candidates was the discovery of neurovascular toxicity. nih.gov Both nucleoside and non-nucleoside AKIs were found to cause hemorrhagic microfoci in the brain in animal models. nih.gov Crucially, this toxicity appeared to be an on-target pharmacological effect of elevating brain adenosine levels, as it could be prevented by co-administration of a non-selective adenosine receptor antagonist like theophylline. nih.gov This finding highlights that even when an inhibitor is highly selective for its intended enzyme, the downstream consequences of its action can lead to adverse effects.
Addressing these findings is critical for the future of AKI development. Strategies include designing inhibitors with a higher selectivity index against transporters and other kinases, and potentially developing compounds that have limited BBB penetration for non-CNS indications to avoid neurovascular effects. Understanding the complex downstream signaling, or "retroactivity," within cellular networks is also essential for predicting and mitigating potential off-target consequences. nih.gov
Q & A
Basic Research Questions
Q. What experimental assays are most suitable for evaluating adenosine kinase (AK) inhibitor activity, and how can researchers optimize assay conditions to minimize interference?
- Answer : AK inhibitor assays typically employ radiometric or fluorescence-based methods to measure kinase activity via ATP consumption or ADP production. Key considerations include:
- Enzyme stability : Use carrier proteins (e.g., BSA) and protease/phosphatase inhibitors to prevent enzyme degradation .
- Buffer optimization : Adjust pH (6.8–7.5) and ionic strength to mimic physiological conditions. For example, vanadate (1–10 µM) preserves phosphorylated products .
- Stop reagents : EDTA (10–20 mM) or kinase-specific inhibitors (e.g., staurosporine) terminate reactions to stabilize readouts in high-throughput systems .
- IC50 validation : Cross-validate using orthogonal assays (e.g., cell-based adenosine uptake assays) to confirm target specificity .
Q. How does adenosine kinase inhibition modulate extracellular adenosine levels, and what are the implications for therapeutic applications?
- Answer : AK inhibitors block adenosine reuptake and phosphorylation, elevating extracellular adenosine concentrations. This amplifies adenosine receptor (A1, A2A, A2B, A3) signaling, which:
- Reduces neuroinflammation : Elevated adenosine suppresses microglial activation and cytokine release in neurodegenerative models .
- Enhances vasodilation : In cardiovascular studies, AK inhibitors restore microvascular function by counteracting adenosine kinase overexpression in heart failure .
- Limitations : Dose-dependent sedation and locomotor depression occur in preclinical models, necessitating pharmacokinetic/pharmacodynamic (PK/PD) balancing .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro IC50 values and in vivo efficacy of AK inhibitors?
- Answer : Contradictions often arise from:
- Cellular uptake barriers : Lipophilicity (LogP >3) improves blood-brain barrier penetration but may reduce solubility. Use prodrug strategies (e.g., phosphoramidates) to enhance bioavailability .
- Off-target effects : Screen against related kinases (e.g., CDK2, GSK3β) using selectivity panels. For example, ABT-702 shows 1.7 nM IC50 for AK but >10 µM for CDK2 .
- Species variability : Murine models may overexpress compensatory pathways (e.g., adenosine deaminase); humanized models or ex vivo microvessel assays improve translational relevance .
Q. What structural modifications improve the metabolic stability and target engagement of AK inhibitors in chronic disease models?
- Answer : Key modifications include:
- Hydrogen-bond donors : Cyclopentyl or pyridopyrimidine cores enhance binding to AK’s ATP pocket (ΔG = -9.2 kcal/mol in docking studies) .
- Hydrate stabilization : Crystal structures reveal water-mediated interactions between inhibitors (e.g., A-134974) and AK’s Asp300 residue, improving residence time .
- Metabolic blocking : Fluorination at C-5 reduces CYP3A4-mediated oxidation, extending half-life (t1/2 >6 hr in rodents) .
Q. How do researchers validate the therapeutic potential of AK inhibitors in complex disease models, such as epilepsy or cognitive impairment?
- Answer :
- Epilepsy : AK inhibitors (e.g., ABT-702) reduce seizure duration in kainate-induced models by 40–60% via A1 receptor agonism. Use EEG and microdialysis to correlate adenosine levels with efficacy .
- Cognitive impairment : In radiation-induced models, prophylactic AK inhibition preserves hippocampal neurogenesis (BrdU+/NeuN+ cells increase by 2.5-fold) and spatial memory (Morris water maze latency reduced by 30%) .
Methodological Challenges and Solutions
Q. What strategies mitigate off-target effects when combining AK inhibitors with adenosine receptor agonists in combinatorial therapies?
- Answer :
- Temporal dosing : Stagger administration (e.g., AK inhibitor 1 hr pre-agonist) to prevent receptor desensitization .
- Receptor subtype profiling : A2A antagonists (e.g., istradefylline) counteract A1-mediated bradycardia in cardiovascular studies .
- Biomarker monitoring : Measure plasma adenosine (target: 0.5–2 µM) and IL-6 levels to avoid cytokine storms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
